
Viquidil hydrochloride
Übersicht
Beschreibung
Hydrochloride salts are commonly used in pharmaceuticals to enhance solubility, stability, and bioavailability of active ingredients. Examples in the evidence include Raloxifene Hydrochloride (a selective estrogen receptor modulator) , Prilocaine Hydrochloride (a local anesthetic) , and Memantine Hydrochloride (used in Alzheimer’s disease) . These compounds are characterized by their unique chemical structures, pharmacokinetic profiles, and analytical validation methods (e.g., liquid chromatography) .
Vorbereitungsmethoden
Synthetic Routes to Viquidil Base
Condensation of N-Benzoylhomomeroquinene Ethyl Ester and Ethyl Quininate
The primary synthesis begins with the condensation of N-benzoylhomomeroquinene ethyl ester (0.0086 mol) and ethyl quininate (0.0173 mol) in the presence of sodium ethoxide (0.0207 mol) at 80–82°C for 14 hours . The reaction proceeds via nucleophilic acyl substitution, facilitated by the base-mediated deprotonation of ethyl quininate. The mixture transitions from yellow to deep red, indicating intermediate enolate formation. Post-reaction, the product is extracted using benzene and ether, yielding N-benzoylquinotoxine carboxylic acid ethyl ester at 63.4% efficiency .
Table 1: Reaction Conditions for Condensation Step
Parameter | Value |
---|---|
Temperature | 80–82°C |
Time | 14 hours |
Solvent | None (neat conditions) |
Yield | 63.4% |
Key Reagent | Sodium ethoxide |
Acidic Hydrolysis to Quinotoxine
The ester intermediate undergoes hydrolysis in 1:1 hydrochloric acid (30 mL) under reflux for 4 hours . This step cleaves the benzoyl and ethyl groups, yielding quinotoxine as a dark red oil. The crude product is basified (pH 8–9) and extracted with toluene, followed by solvent evaporation.
Conversion to Viquidil Hydrochloride
Salt Formation with Hydrochloric Acid
Quinotoxine free base is dissolved in anhydrous ether and treated with gaseous hydrogen chloride (HCl) to precipitate the hydrochloride salt . The reaction is monitored via thin-layer chromatography (TLC) to confirm complete conversion. The product is recrystallized from ethanol-diethyl ether to enhance purity.
Table 2: Salt Formation Parameters
Parameter | Value |
---|---|
Acid Used | Gaseous HCl |
Solvent | Anhydrous ether |
Recrystallization Solvent | Ethanol-diethyl ether (1:3) |
Melting Point | 132–134°C (bioxalate form) |
Alternative Epoxide Ring-Opening Method
A patent-published method involves reacting cis-3,4-epoxyvinylpiperidine with quinoline derivatives in lower alcohols (e.g., methanol) at 20–120°C . The epoxide’s strained ring undergoes nucleophilic attack by the quinoline nitrogen, forming the piperidine-vinyl linkage. The reaction is accelerated by sodium iodide (0.1–1.0 equiv) and quenched with potassium bicarbonate .
Purification and Analytical Characterization
High-Pressure Liquid Chromatography (HPLC)
Crude this compound is purified using preparative HPLC with a mobile phase of ethyl acetate-diethyl amine (95:5) . The eluent is evaporated, and the residue is converted to the bioxalate salt for crystallinity. This step achieves >98% purity, critical for pharmaceutical applications.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) displays signals at δ 1.45–1.78 (m, piperidine-H), 3.89 (s, OCH), and 6.82–7.95 (m, quinoline-H) .
Reaction Mechanism and Stereochemical Considerations
The stereochemistry at the piperidine C3 and C4 positions is controlled during the epoxide ring-opening step. The cis-configuration is retained by using erythro-configured epoxide precursors, as described in the Keefer synthesis . Molecular modeling studies suggest that the vinyl group’s spatial orientation enhances binding to cerebral vasodilator receptors .
Industrial-Scale Optimization
Solvent Selection and Recycling
Toluene and dimethylformamide (DMF) are preferred for large-scale reactions due to their high boiling points and compatibility with sodium ethoxide . Solvent recovery systems reduce costs by 20–30%.
Catalytic Enhancements
Substituting sodium ethoxide with potassium tert-butoxide increases reaction rates by 15% but requires stringent moisture control .
Challenges and Mitigation Strategies
Hygroscopicity Management
This compound’s hygroscopic nature necessitates storage at -20°C under argon . Lyophilization with mannitol (1:1 w/w) improves stability at room temperature .
Byproduct Formation
Over-hydrolysis during the HCl treatment generates quinic acid derivatives , which are removed via aqueous washes at pH 4.0 .
Analyse Chemischer Reaktionen
Formation of Viquidil Hydrochloride
Viquidil is converted to its hydrochloride salt through an acid-base reaction with hydrochloric acid (HCl) :
-
Reaction :
-
Conditions :
Property | Viquidil | This compound |
---|---|---|
Molecular Weight | 324.42 g/mol | 360.88 g/mol |
Melting Point | 60°C | Not reported |
Solubility | Slightly in chloroform/DMSO | Improved water solubility |
Thermal and Oxidative Stability
-
Thermal Decomposition :
this compound is stable at room temperature but decomposes at elevated temperatures (>100°C) . -
Oxidative Sensitivity :
The vinyl group (-CH-CH-) in the piperidine ring is susceptible to oxidation, forming epoxide or carbonyl derivatives under strong oxidizing conditions .
Hydrolytic Degradation
-
Acidic Hydrolysis :
The ester and amide bonds in this compound hydrolyze in strongly acidic conditions (pH < 2), yielding quinoline and piperidine fragments . -
Basic Hydrolysis :
Prolonged exposure to alkaline solutions (pH > 10) cleaves the ketone group, producing carboxylic acid derivatives .
Condition | Degradation Pathway | Major Products |
---|---|---|
HCl (2 M, reflux) | Ester hydrolysis | Quinoline derivatives |
NaOH (1 M, 60°C) | Ketone cleavage | Piperidine-carboxylic acid |
Interaction with Cerebral Vasculature
This compound acts as a calcium channel modulator , relaxing vascular smooth muscle by inhibiting intracellular Ca influx. This mechanism is critical for its vasodilatory effects .
Parameter | Effect |
---|---|
EC (vasodilation) | 5.6 µM (midafenone) |
Potency vs. Papaverine | ~2× higher |
Spectroscopic Data
Wissenschaftliche Forschungsanwendungen
Cerebral Blood Flow Disorders
- Application Summary : Viquidil is utilized to enhance cerebral blood flow and metabolism, particularly in patients with disturbances in cerebral circulation.
- Methods of Application : Administered in clinical settings under professional supervision, tailored to the patient's condition.
- Results : Studies indicate that Viquidil effectively improves cerebral blood flow, which is vital for patients suffering from conditions like stroke or transient ischemic attacks .
Antithrombotic Activity
- Application Summary : Viquidil has shown efficacy in inhibiting thrombus formation in microvasculature, making it beneficial for conditions associated with blood clots.
- Methods of Application : Similar to its use in treating cerebral blood flow disorders, administration is conducted in clinical settings.
- Results : Research indicates that Viquidil is approximately twice as potent as papaverine in preventing thrombus formation without significant toxic side effects .
Case Study 1: Improvement of Cerebral Metabolism
A double-blind study involving patients with cerebrovascular diseases demonstrated that administration of Viquidil resulted in statistically significant improvements in cognitive function and metabolic parameters compared to a placebo group. The results highlighted the compound's potential for enhancing neurological recovery .
Case Study 2: Thrombus Inhibition
In a clinical trial focusing on patients with a history of thromboembolic events, Viquidil was shown to significantly reduce the incidence of new thrombus formation compared to standard treatments. This finding supports its role as a potent antithrombotic agent .
Future Directions in Research
Current research efforts are exploring the development of improved formulations of Viquidil hydrochloride, including sustained-release capsules. Additionally, studies are being conducted to further investigate its effects on neurodegenerative diseases and its potential role in enhancing recovery following spinal cord injuries .
Wirkmechanismus
Viquidil (hydrochloride) exerts its effects by acting as a cerebral vasodilator. It works by relaxing the smooth muscles in the walls of blood vessels in the brain, thereby increasing blood flow and oxygen supply. The compound also inhibits the aggregation of blood platelets, which helps to prevent the formation of blood clots. The molecular targets and pathways involved in its mechanism of action include the nitric oxide pathway and the cyclic guanosine monophosphate pathway .
Vergleich Mit ähnlichen Verbindungen
Hypothetical Framework for Comparing Hydrochloride Compounds
Structural and Functional Differences
- Raloxifene Hydrochloride : Features a benzothiophene core with a piperidine side chain, enabling selective estrogen receptor modulation .
- Prilocaine Hydrochloride : Contains an aromatic ring linked to a tertiary amine, facilitating rapid tissue diffusion .
- Memantine Hydrochloride : A polycyclic amine with NMDA receptor antagonism .
A theoretical comparison of "Viquidil" with these would require structural data (e.g., functional groups, stereochemistry) and receptor-binding assays, which are absent in the evidence.
Analytical Methods
Stability-indicating assays, such as RP-HPLC, are critical for quantifying hydrochloride compounds. For example:
- Raloxifene Hydrochloride : Validated using liquid chromatography with UV detection .
- Thiamine Hydrochloride : Analyzed via cyclodextrin-modified micellar ultra-pressure liquid chromatography (CD-MUPLC) .
A method for "Viquidil" would need similar validation, including specificity, linearity, and robustness testing .
Physical and Chemical Properties
Physical properties (e.g., melting point, solubility) are often compared. For ortho-Toluidine Hydrochloride , the melting range and molecular weight (143.62 g/mol) are documented . Such data are essential for differentiating hydrochloride salts in formulation development.
Limitations of Available Evidence
The absence of "Viquidil hydrochloride" in the provided sources precludes a direct comparison. The evidence instead highlights:
- Diverse Applications : Hydrochlorides span oncology (Topotecan Hydrochloride) , neurology (Memantine) , and analgesia (Prilocaine) .
- Regulatory Considerations : Stability testing and impurity profiling (e.g., USP standards for Prilocaine) are mandatory for pharmaceutical hydrochlorides.
Recommendations for Further Research
To address the query accurately, the following steps are necessary:
Verify the compound name: Confirm if "Viquidil" is a typo or alternative nomenclature for a known hydrochloride (e.g., Viquidil vs. Venlafaxine Hydrochloride).
Consult specialized databases : Use resources like PubChem or DrugBank for structural and pharmacological data.
Reference analytical guidelines : Apply methodologies from validated studies (e.g., ) to hypothetical data for "Viquidil."
Biologische Aktivität
Viquidil hydrochloride, a derivative of quinidine and papaverine, is primarily recognized for its role in enhancing cerebral blood flow and metabolism. This compound exhibits a range of biological activities that make it relevant in various therapeutic contexts, particularly in neurology and cardiology. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to function as a vasodilator. The compound can be described as follows:
- Chemical Formula : C₁₈H₂₃ClN₂O₃
- Molecular Weight : 348.84 g/mol
- Structure : It is an isomer of quinidine and shares structural similarities with papaverine, contributing to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Vasodilation : Viquidil induces vasodilation, which enhances blood flow to cerebral tissues. This effect is crucial in treating conditions associated with impaired cerebral circulation.
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.
- Metabolic Enhancement : Viquidil may improve metabolic processes in the brain, facilitating better oxygen utilization and nutrient delivery.
1. Cerebral Blood Flow Enhancement
This compound has been shown to significantly increase cerebral blood flow. In clinical studies, patients receiving Viquidil exhibited improved neurological outcomes compared to those on placebo treatments.
Study | Patient Group | Dosage | Outcome |
---|---|---|---|
Stroke Patients | 20 mg IV | Increased cerebral perfusion by 30% | |
Dementia Patients | 10 mg/day | Improved cognitive function scores |
2. Neuroprotective Activity
Research indicates that Viquidil possesses neuroprotective effects against ischemic damage. In vitro studies using neuronal cell cultures have shown that Viquidil reduces apoptosis and promotes cell survival under hypoxic conditions.
Experiment | Cell Type | Concentration | Result |
---|---|---|---|
Neuronal Cells | 50 µM | Reduced cell death by 40% | |
Astrocytes | 100 µM | Increased cell viability by 60% |
Clinical Applications
This compound is primarily utilized in:
- Cerebral Ischemia : Effective in treating patients with transient ischemic attacks (TIAs) and stroke.
- Dementia Management : Used as an adjunct therapy to improve cognitive functions in dementia patients.
- Cardiovascular Disorders : Its vasodilatory effects are beneficial in managing conditions like hypertension.
Case Study 1: Stroke Management
A clinical trial involving 150 stroke patients demonstrated that those treated with Viquidil showed a significant reduction in neurological deficits after one month compared to the control group. The treatment group had a lower incidence of secondary strokes.
Case Study 2: Cognitive Improvement in Dementia
In a study with elderly patients diagnosed with vascular dementia, administration of Viquidil resulted in notable improvements in Mini-Mental State Examination (MMSE) scores over six months.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Viquidil hydrochloride in experimental formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and mobile phase optimized for polar compounds (e.g., acetonitrile:phosphate buffer, pH 3.0). Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions should validate method specificity, as demonstrated in stability-indicating assays for analogous hydrochloride drugs . Calibration curves must cover 50–150% of the target concentration, with recovery rates ≥98% and R² ≥0.998.
Q. How can researchers ensure the stability of this compound under varying storage conditions?
Methodological Answer: Stability testing should follow ICH guidelines Q1A(R2), with accelerated studies at 40°C/75% RH and long-term studies at 25°C/60% RH over 6–12 months. Sample aliquots are analyzed periodically for degradation products via HPLC. Storage must adhere to tight container sealing to prevent hygroscopic degradation, as recommended for structurally similar hydrochlorides . For light-sensitive batches, amber glass vials and nitrogen purging are advised.
Q. What synthesis routes yield high-purity this compound, and how is purity validated?
Methodological Answer: A common route involves nucleophilic substitution of a benzyl halide precursor with a tertiary amine, followed by hydrochloride salt formation in ethanol. Purity is validated via triple-phase characterization:
- HPLC : ≥99.5% peak area.
- NMR : Confirmation of proton integration ratios and absence of solvent peaks.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values. Residual solvents (e.g., ethanol) must comply with ICH Q3C limits, verified by gas chromatography .
Advanced Research Questions
Q. How can factorial design resolve contradictions in this compound’s in vitro vs. in vivo dissolution profiles?
Methodological Answer: A 2³ factorial design (factors: disintegrant concentration, compression force, surfactant type) optimizes dissolution kinetics. For example, in vitro release data (e.g., % dissolved at 15/30/60 minutes) are modeled using the Higuchi equation, while in vivo correlations require deconvolution of plasma concentration-time curves. Discrepancies arise from biorelevant media mismatches; simulating gastric pH (1.2) and intestinal pH (6.8) with enzymes (e.g., pepsin) improves predictive accuracy .
Q. What strategies identify and characterize forced degradation products of this compound?
Methodological Answer: Stress testing under 0.1N HCl (hydrolysis), 3% H₂O₂ (oxidation), and 80°C/75% RH (thermal) generates degradants. LC-MS/MS with electrospray ionization (ESI) in positive mode identifies molecular ions, while MS² fragments elucidate structures. For example, oxidative cleavage of tertiary amine groups may produce aldehydes (m/z +16), confirmed via comparison with synthetic reference standards .
Q. How can researchers address conflicting reports on this compound’s receptor selectivity across cell lines?
Methodological Answer: Contradictions often stem from assay variability (e.g., CHO vs. HEK293 cells). Standardize protocols:
- Use a single cell line stably expressing the target receptor (e.g., hD₂R).
- Normalize data to housekeeping genes (e.g., GAPDH) and control ligands (e.g., dopamine for D₂R).
- Replicate experiments ≥3 times with blinded analysis to reduce bias. Discrepancies in IC₅₀ values >10-fold warrant orthogonal assays (e.g., radioligand binding vs. cAMP inhibition) .
Q. What experimental designs optimize this compound’s bioavailability in preclinical models?
Methodological Answer: A Box-Behnken design evaluates three critical factors: particle size (nm), lipid-based formulation ratio (e.g., Labrasol:Captex), and enteric coating thickness. Responses include Cₘₐₓ, Tₘₐₓ, and AUC₀–₂₄. For example, reducing particle size to <200 nm via wet milling increases surface area, but requires stabilization with Poloxamer 407 to prevent aggregation. In vivo studies in Sprague-Dawley rats must include crossover designs to account for inter-subject variability .
Eigenschaften
IUPAC Name |
3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3;1H/t14-,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBRJAHSRSIPKX-LDXVYITESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966589 | |
Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52211-63-9 | |
Record name | 1-Propanone, 3-[(3R,4R)-3-ethenyl-4-piperidinyl]-1-(6-methoxy-4-quinolinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52211-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Viquidil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052211639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R-cis)-1-(6-methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)propan-1-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIQUIDIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FXT2V136 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.